molecular formula C8H11NO2S B2583952 Methyl 5-amino-3-ethylthiophene-2-carboxylate CAS No. 2092228-14-1

Methyl 5-amino-3-ethylthiophene-2-carboxylate

Cat. No.: B2583952
CAS No.: 2092228-14-1
M. Wt: 185.24
InChI Key: JLBPMKJIVVPRPW-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-ethylthiophene-2-carboxylate (CAS: 2092228-14-1) is a thiophene derivative with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol. This compound features an amino group at position 5, an ethyl substituent at position 3, and a methyl ester at position 2 of the thiophene ring. It is primarily used as a research intermediate in pharmaceutical and agrochemical synthesis . Its structural uniqueness lies in the ethyl group, which influences steric and electronic properties compared to other analogs.

Properties

IUPAC Name

methyl 5-amino-3-ethylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-5-4-6(9)12-7(5)8(10)11-2/h4H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBPMKJIVVPRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-ethylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-ethylthiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Methyl 5-amino-3-ethylthiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-amino-3-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Variations and Substituent Effects

The following table summarizes key structural differences and molecular properties of related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Methyl 5-amino-3-ethylthiophene-2-carboxylate 5-NH₂, 3-C₂H₅, 2-COOCH₃ C₈H₁₁NO₂S 185.24 Pharmaceutical intermediate
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate 2-NH₂, 4-CH₃, 3-COOC₂H₅, 5-COCH₃ C₁₁H₁₅NO₃S 241.30 Agrochemical synthesis
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate 5-NH₂, 3-CH₃, 4-CN, 2-COOC₂H₅ C₉H₁₀N₂O₂S 210.25 Precursor for heterocyclic compounds
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 5-NHCOCH₃, 3-CH₃, 2,4-(COOC₂H₅)₂ C₁₃H₁₇NO₅S 299.34 Multi-ester functionalization
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate 5-NH₂, 3-CH₂OCH₃, 2-COOCH₃ C₈H₁₁NO₃S 201.24 Enhanced solubility due to ether
Key Observations:
  • Substituent Position: The amino group at position 5 (vs. position 2 in ) enhances nucleophilicity, making the compound reactive toward electrophilic substitution.
  • Ester vs. Acetyl/Cyano Groups: The methyl ester in the target compound offers milder steric hindrance compared to acetyl or cyano groups in analogs like and , facilitating downstream functionalization.
  • Ethyl vs. Methoxymethyl : The ethyl group in the target compound provides moderate lipophilicity, whereas methoxymethyl () increases polarity and aqueous solubility.
Reactivity Trends:
  • Amino Group: The 5-amino group in the target compound is less sterically hindered than 2-amino analogs (e.g., ), allowing easier acylation or diazotization.
  • Ester Hydrolysis : The methyl ester hydrolyzes slower than ethyl esters (e.g., ), offering stability in acidic conditions.

Biological Activity

Methyl 5-amino-3-ethylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is known for its diverse biological activities. The structure can be represented as follows:

C9H11N1O2S\text{C}_9\text{H}_{11}\text{N}_1\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and influencing signaling pathways involved in cell growth and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating notable effectiveness, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown its effectiveness against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG2< 25Induction of apoptosis
MCF-726 - 50Cell cycle arrest at G2/M phase
PC-3>50Minimal activity observed

The compound's mechanism involves inducing apoptosis and causing cell cycle arrest, which are critical pathways in cancer therapy.

Case Studies

  • Study on HepG2 Cells : A recent study demonstrated that this compound significantly inhibited the proliferation of HepG2 cells with an IC50 value of less than 25 µM. The study concluded that the compound induces apoptosis through the intrinsic mitochondrial pathway, highlighting its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacteria. Results indicated strong activity against Gram-positive strains while showing limited effects on fungal strains, suggesting a selective antimicrobial profile .

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